molecular formula C21H40O4 B016389 Monoolein CAS No. 111-03-5

Monoolein

Cat. No.: B016389
CAS No.: 111-03-5
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-UHFFFAOYSA-N
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Description

Glyceryl 1-oleate, also known as glyceryl monooleate, is an organic compound belonging to the class of 1-monoacylglycerols. It is an ester formed from glycerol and oleic acid. This compound is widely used in various industries due to its emulsifying, surfactant, and lubricating properties .

Mechanism of Action

Target of Action

Monoolein, also known as 1-Oleoyl-rac-glycerol, is an amphiphilic molecule made up of a glycerol backbone and a hydrocarbon chain . It has been found to play a significant role in the activation of certain receptors. For instance, in the context of 5-HT2A receptors, this compound embeds into the receptor’s “side pocket” and plays a crucial role in receptor activation .

Mode of Action

This compound’s interaction with its targets involves its integration into the structure of the target, such as the “side pocket” of the 5-HT2A receptor . This integration influences the receptor’s activation and signaling pathways. The exact mode of action of this compound is still under investigation.

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a major end product of the intestinal digestion of dietary fats by pancreatic lipase in animals . It is also produced in bacteria, fungi, plants, and animals from diacylglycerols by the action of diacylglycerol lipases . The precise biochemical pathways affected by this compound are still being explored.

Pharmacokinetics

It is known that this compound can form cubic nanoparticles with mean particle sizes between 250 and 350 nm . These nanoparticles can slowly release the encapsulated drug and have a good adhesion property to stomach tissues , which could potentially enhance the bioavailability of the drug.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the specific context. For instance, in the context of drug delivery, this compound can enhance the efficiency of the drug by slowly releasing it and adhering well to stomach tissues . In the context of receptor activation, this compound can influence the receptor’s signaling pathways .

Biochemical Analysis

Biochemical Properties

Monoolein can interact with a variety of biological molecules, including lipids, detergents, salts, sugars, proteins, and DNA . These interactions can influence the phase behavior of this compound self-assemblies . For instance, in the presence of water, this compound can self-assemble into different nanostructures, including two bicontinuous cubic phases characterized by a different space group .

Cellular Effects

This compound-based cubosome formulations have been shown to induce modifications in the lipid profile of cells, leading to lipid droplet accumulation . They also cause mitochondrial hyperpolarization and mitochondrial reactive oxygen species (ROS) generation . These effects suggest that this compound-based cubosome formulations can influence various cellular processes and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its self-assembly into various nanostructures in the presence of water . This behavior can be modulated by the presence of other biological molecules and physicochemical triggers . Furthermore, this compound can be directly hydrolyzed within cells, suggesting the presence of a catabolic process in addition to the well-established anabolic processes .

Temporal Effects in Laboratory Settings

This compound-based formulations have been shown to exhibit stability over time. For instance, this compound aqueous dispersions (MADs) encapsulating certain compounds have been found to maintain a stable size for at least 90 days from production .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on similar lipid-based formulations can provide some insights. For instance, a study on piperine-loaded this compound-based formulations showed that the effects of the formulation varied with different dosages .

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, it has been found to play a role in the metabolism of human intestinal Caco-2 cells . The metabolism of this compound in these cells involves both anabolic and catabolic processes .

Transport and Distribution

This compound can be transported and distributed within cells and tissues through its incorporation into cubosome formulations . These formulations can be taken up by cells, leading to the accumulation of this compound in the lipid matrix .

Subcellular Localization

The subcellular localization of this compound is likely to depend on its incorporation into specific structures such as cubosomes. While specific studies on the subcellular localization of this compound are limited, research on similar lipid-based formulations suggests that they can be localized to various subcellular compartments depending on their composition and the specific cell type .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 1-oleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, glyceryl 1-oleate is produced using a similar esterification process but on a larger scale. The process involves continuous mixing of glycerol and oleic acid with an acid catalyst in a reactor. The mixture is heated, and water is continuously removed to ensure complete conversion to glyceryl 1-oleate. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 1-oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxygen or other oxidizing agents.

    Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Major Products Formed

    Hydrolysis: Glycerol and oleic acid.

    Oxidation: Peroxides and other oxidation products.

    Hydrogenation: Glyceryl stearate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl 1-oleate is unique due to its specific fatty acid composition, which imparts distinct properties such as enhanced skin compatibility and excellent emulsifying capabilities. Its ability to form stable emulsions and improve the bioavailability of active ingredients makes it a valuable compound in various applications .

Properties

IUPAC Name

2,3-dihydroxypropyl octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859195
Record name 2,3-Dihydroxypropyl-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerol monooleate
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Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238-240 °C AT 3 MM HG
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

25496-72-4, 251983-54-7
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl-9-octadecenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, monoester with glycerol
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Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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